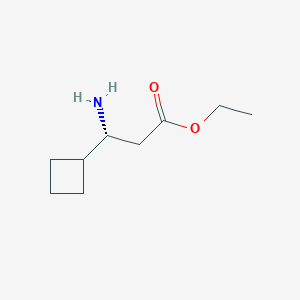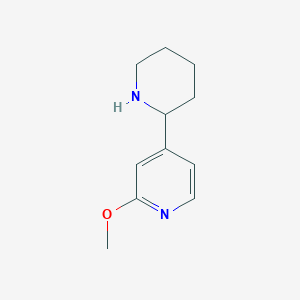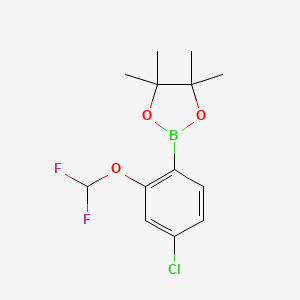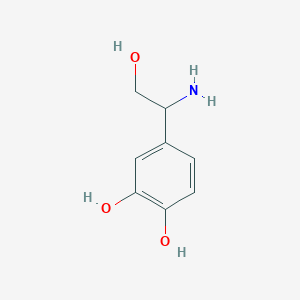
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a catecholamine compound characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at C-1. This compound is known for its significant role in biological systems as a molecular messenger .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of the aminoethyl side-chain. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Functions as a molecular messenger in various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts on adrenergic receptors, influencing various physiological responses such as heart rate, blood pressure, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-2-methylamino)ethylbenzene-1,2-diol: Another catecholamine with a methylated amino group.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated catechol derivative.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific aminoethyl side-chain and its role as a molecular messenger in biological systems. Its distinct structure allows it to interact with adrenergic receptors, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
64835-31-0 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-(1-amino-2-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-1-2-7(11)8(12)3-5/h1-3,6,10-12H,4,9H2 |
Clé InChI |
ANSZATXVVUZASJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

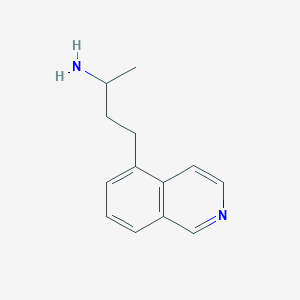
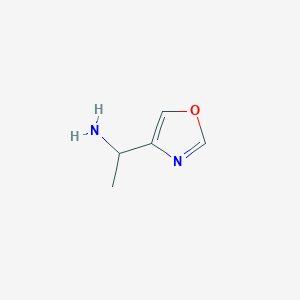
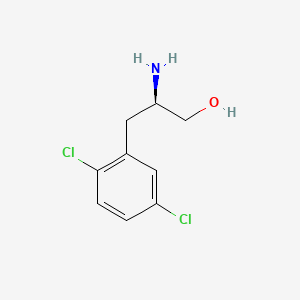


![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
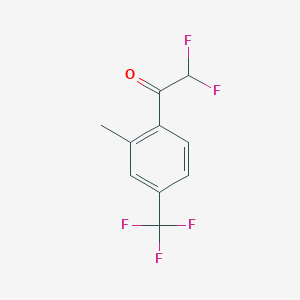
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
